(4-(2-methoxyphenyl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone
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Overview
Description
The compound is a derivative of 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles . It has been studied as a ligand for Alpha1-Adrenergic Receptor . The Alpha1-Adrenergic Receptors (α1-AR) are a class of G-protein-coupled receptors (GPCRs) and are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Chemical Reactions Analysis
The compound has been analyzed using in silico docking and molecular dynamics simulations, binding data together with absorption, distribution, metabolism, and excretion (ADME) calculations . Most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM .
Scientific Research Applications
Alpha1-Adrenergic Receptor Antagonists
This compound has been studied for its potential as an antagonist for alpha1-adrenergic receptors . Alpha1-adrenergic receptors are a major therapeutic target for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Treatment of Neurological Conditions
The compound is considered a significant target for various neurological conditions treatment . This is due to its affinity with alpha1-adrenergic receptors, which are associated with numerous neurodegenerative and psychiatric conditions .
Alzheimer’s Disease Research
Studies have shown a connection between Alzheimer’s disease (AD) and alpha1-adrenergic receptors . This compound, due to its interaction with these receptors, could potentially be used in the treatment of AD .
Aza-Michael Addition Reaction
The compound can be used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction .
Preparation of Cyclic Amine Substituted Tröger’s Base Derivatives
It can be used to prepare cyclic amine substituted Tröger’s base derivatives .
Preparation of Functionalized Bis (Mercaptoimidazolyl)borates
The compound can be used to prepare functionalized bis (mercaptoimidazolyl)borates by reacting with the activated ester, [(1-methyl-2-mercaptoimidazol-5-yl)carbonyl]succinimide .
Mechanism of Action
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the α1-ARs, by acting as a ligand . It binds to these receptors with an affinity in the range from 22 nM to 250 nM . This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The interaction of the compound with α1-ARs affects the pathways associated with the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . The endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine, also target these receptors . The compound’s interaction with α1-ARs can influence these pathways and their downstream effects.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with α1-ARs. By acting as a ligand for these receptors, the compound can influence the contraction of smooth muscles in various parts of the body, potentially providing therapeutic benefits for numerous disorders .
properties
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-(2-methyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-14-21-16-8-7-15(13-17(16)22-14)20(25)24-11-9-23(10-12-24)18-5-3-4-6-19(18)26-2/h3-6,15H,7-13H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHNYLNOSBKCHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CC(CC2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-methoxyphenyl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone |
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